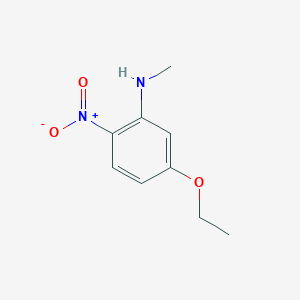

5-ethoxy-N-methyl-2-nitroaniline

Descripción

General Overview of Aromatic Nitro Compounds in Advanced Chemical Research

Aromatic nitro compounds are a cornerstone of modern organic chemistry, serving as pivotal intermediates in a vast array of synthetic processes. chemicalbook.comappchemical.com These compounds, characterized by the presence of one or more nitro groups (–NO₂) attached to an aromatic ring, are largely synthetic, though a few are found in nature. sigmaaldrich.com The nitro group is strongly electron-withdrawing, a property that significantly influences the reactivity of the aromatic ring. This electronic effect deactivates the ring towards electrophilic aromatic substitution but facilitates nucleophilic aromatic substitution, a feature that chemists exploit for intricate molecular construction. byjus.com

The synthesis of aromatic nitro compounds is most commonly achieved through nitration, a reaction that introduces a nitro group into a molecule. appchemical.com The classical method involves the use of a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). appchemical.com However, due to the often harsh and corrosive nature of these conditions, numerous alternative methods have been developed. appchemical.com The versatility of aromatic nitro compounds is evident in their application as precursors for a wide range of valuable materials, including dyes, pharmaceuticals, and explosives. appchemical.comsigmaaldrich.com A crucial transformation of nitroarenes is their reduction to the corresponding anilines, which opens up a different spectrum of chemical reactivity and applications. byjus.com

The Significance of Substituted Anilines as Fundamental Building Blocks in Organic Synthesis

Substituted anilines, which are derivatives of aniline (B41778) modified with various functional groups, are fundamental building blocks in organic synthesis. nih.gov Their importance is underscored by their widespread use as starting materials for pharmaceuticals, agrochemicals, dyes, and advanced organic materials like liquid crystals and organic light-emitting diodes. nih.govrsc.orggoogle.com The amino group in aniline directs incoming electrophiles to the ortho and para positions, which makes the synthesis of meta-substituted anilines a significant challenge. rsc.orgscielo.br Consequently, chemists have developed innovative strategies, such as copper-catalyzed rearrangements and multicomponent reactions, to achieve specific substitution patterns that are not accessible through direct electrophilic substitution. rsc.orgscielo.br

These compounds are crucial precursors for synthesizing a variety of heterocyclic compounds, including benzothiazoles and cinnolines. nih.gov The ability to introduce diverse substituents onto the aniline core allows for the fine-tuning of the electronic and steric properties of the resulting molecules, which is essential for developing new drugs and materials.

Rationale for Dedicated Academic Investigation of this compound

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1437794-71-2 appchemical.com |

| Molecular Formula | C₉H₁₂N₂O₃ appchemical.com |

| Molecular Weight | 196.20 g/mol appchemical.com |

This table is based on available data and may be subject to revision as more research becomes available.

The reactivity of this compound is dictated by the combined stereoelectronic effects of its three substituents on the benzene (B151609) ring:

Nitro Group (-NO₂ at C2): As a powerful electron-withdrawing group, the nitro group deactivates the aromatic ring, particularly at the positions ortho and para to it. Its presence is key for certain nucleophilic substitution reactions and it can be readily reduced to an amino group, providing a pathway to other classes of compounds. byjus.com

N-methyl Group (-NHCH₃ at C1): The secondary amine is an activating group. The methyl substituent provides a positive inductive effect. However, its position ortho to the bulky nitro group likely induces steric strain, potentially causing the N-methylamino group to twist out of the plane of the aromatic ring. This would affect the delocalization of the nitrogen's lone pair of electrons into the ring, thereby modulating its activating strength.

Ethoxy Group (-OCH₂CH₃ at C5): The ethoxy group is a strong electron-donating group through resonance (+M effect), which is more significant than its inductive electron-withdrawing effect (-I effect). It strongly activates the ring towards electrophilic attack, directing incoming groups to the positions ortho and para to itself (C4 and C6). The presence of an ethoxy versus a methoxy (B1213986) group can influence properties like lipophilicity and crystal packing. scielo.br

The combination of these groups creates a complex electronic landscape. The two electron-donating groups (N-methylamino and ethoxy) are positioned para to one another, while the strong electron-withdrawing nitro group is ortho to the N-methylamino group and meta to the ethoxy group. This specific arrangement is expected to lead to unique reactivity, making the compound a potentially valuable substrate for exploring new synthetic methodologies and creating novel molecular architectures.

To fully appreciate the characteristics of this compound, it is useful to compare it with structurally related compounds. The subtle changes in substitution can lead to significant differences in physical properties and chemical reactivity.

Table 2: Comparison of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Differences from this compound |

| This compound | C₉H₁₂N₂O₃ | 196.20 appchemical.com | Reference compound |

| 5-ethoxy-2-nitroaniline (B189149) | C₈H₁₀N₂O₃ | 182.18 sigmaaldrich.com | Lacks the N-methyl group; has a primary amine (-NH₂). sigmaaldrich.com |

| N-methyl-p-nitroaniline | C₇H₈N₂O₂ | 152.15 | Lacks the C5-ethoxy group; nitro group is at C4. |

The comparison with 5-ethoxy-2-nitroaniline highlights the role of the N-methyl group. sigmaaldrich.com The primary amine in the latter is capable of forming different hydrogen bond networks compared to the secondary amine in the target molecule. The N-methyl group also adds steric bulk and a slight electron-donating inductive effect.

Comparing it to N-methyl-p-nitroaniline underscores the influence of the ethoxy group. google.com The absence of this powerful electron-donating group makes the aromatic ring of N-methyl-p-nitroaniline significantly less electron-rich, which would drastically alter its behavior in electrophilic substitution reactions.

This comparative analysis demonstrates that this compound is not merely another substituted nitroaromatic. Its specific combination and positioning of functional groups place it at a unique point in chemical space, suggesting that its dedicated study could yield valuable insights into the principles of organic reactivity and synthesis.

Structure

3D Structure

Propiedades

IUPAC Name |

5-ethoxy-N-methyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-3-14-7-4-5-9(11(12)13)8(6-7)10-2/h4-6,10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGVXPEJCGCNAKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)[N+](=O)[O-])NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201279698 | |

| Record name | Benzenamine, 5-ethoxy-N-methyl-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201279698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1437794-71-2 | |

| Record name | Benzenamine, 5-ethoxy-N-methyl-2-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1437794-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 5-ethoxy-N-methyl-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201279698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Ethoxy N Methyl 2 Nitroaniline and Analogs

Strategic Precursor Synthesis for Ethoxyaniline and Nitroaniline Scaffolds

The foundation for synthesizing 5-ethoxy-N-methyl-2-nitroaniline lies in the effective preparation of its core structural components: the ethoxyaniline and nitroaniline scaffolds. This involves carefully controlled nitration and reduction reactions.

Nitration Pathways of Substituted Acetamides Leading to Nitroethoxyphenyl Intermediates

A common strategy for introducing a nitro group onto an aromatic ring is through electrophilic aromatic substitution. When synthesizing nitroethoxyphenyl intermediates, the starting material is often a substituted acetanilide (B955), such as 3'-ethoxyacetanilide (B1605463). chemicalbook.comontosight.aiscbt.comsigmaaldrich.com The acetamido group (-NHCOCH3) is an ortho-, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself. magritek.com

The nitration of acetanilide is typically carried out using a nitrating mixture of concentrated sulfuric acid and fuming nitric acid at low temperatures, often between 0-20°C, to control the reaction's exothermicity. magritek.comazom.com The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO2+), which is the active nitrating species. The reaction of phenacetin (B1679774) (N-(4-ethoxyphenyl)acetamide) with nitrogen tetroxide (N2O4) in glacial acetic acid at low temperatures has been shown to produce N-nitroso-2-nitro-4-ethoxyacetanilide. nih.gov This intermediate is unstable at ambient temperatures. nih.gov

A general procedure for the nitration of acetanilide involves dissolving it in glacial acetic acid and concentrated sulfuric acid, followed by the slow addition of fuming nitric acid while maintaining a low temperature. magritek.comazom.com After the addition is complete, the reaction mixture is allowed to come to room temperature before being poured onto ice to precipitate the product. magritek.comazom.com This process yields a mixture of ortho- and para-nitroacetanilide, with the para-isomer being the major product due to steric hindrance at the ortho position. magritek.com The isomers can then be separated by recrystallization.

A patent discloses a method for synthesizing substituted o-nitroanilines by nitrating a substituted aniline (B41778) with a nitrite (B80452) in the presence of an oxidizing agent. google.com This method avoids the use of strong acids and harsh conditions. google.com

Reductive Conversion of Nitro Precursors to Amino-Functionalized Compounds

The conversion of a nitro group to an amino group is a fundamental transformation in the synthesis of aromatic amines. In the context of polynitro compounds, selective reduction of one nitro group is often desired. The Zinin reduction, discovered in 1842, utilizes sodium sulfide (B99878) (Na2S) or other sulfide reagents to selectively reduce one nitro group in a polynitroaromatic compound. echemi.comdoubtnut.com The selectivity of this reduction is influenced by the position of the substituents on the aromatic ring. echemi.comstackexchange.com For instance, in dinitro- and trinitro-phenols and their ethers, a nitro group ortho to the hydroxyl or alkoxy group is preferentially reduced. echemi.comstackexchange.com In the absence of such ortho-directing groups, the least sterically hindered nitro group is typically reduced. echemi.comstackexchange.com

Modern methods for the chemoselective reduction of nitroarenes offer a wide range of reagents and catalysts. These methods are often compatible with various functional groups, such as ketones, esters, and halogens. organic-chemistry.org For example, dinitroarenes can be selectively reduced to nitroanilines. organic-chemistry.orgresearchgate.net Catalytic systems involving metals like copper, cobalt, and palladium have been developed for the efficient and regioselective reduction of aromatic nitro compounds. researchgate.net Furthermore, gut microbiota have been shown to be capable of reducing nitroaromatic compounds to their corresponding amines, highlighting the biological relevance of this transformation. acs.org

Selective N-Methylation Protocols for Aromatic Amine Functionalization

The introduction of a methyl group onto the nitrogen atom of an aromatic amine is a critical step in the synthesis of N-methylated aniline derivatives. Both direct and indirect methods have been developed to achieve this transformation with high selectivity.

Direct Methylation Techniques on Aniline Nitrogen

Direct N-methylation of anilines can be achieved using various methylating agents and catalysts. Methanol (B129727) has emerged as a sustainable and atom-economical C1 source for this transformation. researchgate.netrsc.orgnih.gov Transition-metal catalysts, including those based on ruthenium, iridium, palladium, iron, cobalt, and manganese, have been successfully employed to facilitate the N-methylation of amines with methanol through a "borrowing hydrogen" mechanism. nih.gov This process typically involves the temporary oxidation of the alcohol to an aldehyde, which then reacts with the amine to form an imine, followed by reduction to the methylated amine.

Copper-based catalysts have also shown high efficiency in the selective N-methylation of aromatic and aliphatic amines. For instance, a (CAAC)CuH catalyst has been used for the N-methylation of amines with paraformaldehyde, affording the corresponding N-methylamines or N,N-dimethylamines in moderate to excellent yields. nih.gov Another approach utilizes Cu-Zr bimetallic nanoparticles for the selective N-methylation of amines with dimethyl carbonate, achieving high selectivity at elevated temperatures. acs.org

The choice of catalyst and reaction conditions can influence the selectivity towards mono- or di-methylation. For example, supported Ni nanoparticle catalysts have been developed for the selective mono-N-methylation of various substrates with high yields. rsc.org

Indirect N-Methylation via Formylation-Hydrolysis Sequences

An alternative to direct methylation is a two-step process involving N-formylation followed by reduction. This method offers a high degree of control and is particularly useful when direct methylation proves challenging. A variety of reagents can be used for the N-formylation of amines, including formic acid, acetic formic anhydride (B1165640), and carbon dioxide in the presence of a suitable catalyst. rsc.orgnih.govmedcraveonline.com

Formic acid is a common and effective formylating agent. The reaction can be catalyzed by solid acid catalysts like Zeolite A, which allows for a simple, efficient, and environmentally friendly procedure under solvent-free conditions. medcraveonline.com The catalyst can be recovered and reused multiple times without significant loss of activity. medcraveonline.com Another method involves the use of formic acid in combination with dicyclohexylcarbodiimide (B1669883) (DCC) to form an active formylating reagent. nih.gov

Once the formamide (B127407) is formed, it can be reduced to the corresponding N-methylamine. This reduction can be achieved using various reducing agents. This two-step sequence provides a reliable route to N-methylated anilines. nih.gov

Convergent and Divergent Multi-step Synthesis Strategies for Complex this compound Derivatives

The synthesis of complex derivatives of this compound can be approached through either convergent or divergent strategies.

In contrast, a divergent synthesis starts from a common intermediate that is then elaborated into a variety of different target molecules. Starting with 5-ethoxy-2-nitroaniline (B189149) a2bchem.com, one could introduce a methyl group onto the nitrogen and then perform various modifications on the aromatic ring or the ethoxy group to generate a library of derivatives. This strategy is particularly useful for exploring structure-activity relationships.

The synthesis of p-nitroaniline from acetanilide is a classic example of a multi-step synthesis that can be adapted for the preparation of more complex analogs. magritek.comazom.comyoutube.com This sequence typically involves the nitration of acetanilide, followed by hydrolysis of the acetamido group to yield p-nitroaniline. azom.comyoutube.com By starting with a substituted acetanilide, such as 3'-ethoxyacetanilide chemicalbook.comontosight.aiscbt.comsigmaaldrich.com, and incorporating a methylation step, a pathway to this compound and its derivatives can be envisioned.

Below is a table summarizing the results of various N-methylation reactions.

Table 1: Catalytic N-Methylation of Amines

| Catalyst | Methylating Agent | Substrate | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| (CAAC)CuH | Paraformaldehyde | Aniline | N-Methylaniline | 85 | nih.gov |

| Cu-Zr bimetallic NPs | Dimethyl carbonate | Benzylamine | N-Methylbenzylamine | 91 | acs.org |

| Ni/ZnAlOx-600 | Methanol | Aniline | N-Methylaniline | 97.3 | rsc.org |

| Ru(II) complex | Methanol | Aniline | N-Methylaniline | High | nih.gov |

| Zeolite A | Formic acid (followed by reduction) | 4-Chloroaniline | N-Methyl-4-chloroaniline | 95 | medcraveonline.com |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald–Hartwig Coupling) in Aryl Amine Synthesisnih.gov

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-nitrogen (C–N) bonds, a critical step in the synthesis of aryl amines. nih.govmit.edu The Buchwald-Hartwig amination, in particular, has become a widely used method for synthesizing anilines and their derivatives from aryl halides or pseudohalides and primary or secondary amines. mit.eduorganic-chemistry.org This reaction is prized for its generality, functional group tolerance, and the development of increasingly reliable protocols through the evolution of sophisticated ligands and precatalysts. acs.org

The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired aryl amine and regenerates the Pd(0) catalyst. The choice of ligand, often a bulky, electron-rich phosphine (B1218219) or an N-heterocyclic carbene (NHC), is critical for promoting the key steps of the catalytic cycle and ensuring high yields. nih.govorganic-chemistry.org

For the synthesis of a molecule like this compound, the Buchwald-Hartwig reaction could theoretically be employed by coupling methylamine (B109427) with a precursor such as 1-halo-5-ethoxy-2-nitrobenzene. A significant development in this area is the use of nitroarenes themselves as coupling partners, acting as both the electrophile and a surrogate for the arylamine. nih.govrsc.org This innovative approach involves the in-situ reduction of a nitro group to an amine, which then participates in a denitrative Buchwald-Hartwig-type coupling with another nitroarene molecule. nih.gov This strategy streamlines the synthesis by using readily available nitroarenes as the sole starting materials, avoiding the need to pre-form aryl halides or isolate potentially unstable aniline intermediates. rsc.org

Table 1: Key Features of Buchwald-Hartwig Amination for Aryl Amine Synthesis

| Feature | Description | Relevance to this compound |

|---|---|---|

| Reaction Type | Palladium-catalyzed cross-coupling | Forms the C-N bond between the aryl ring and the methylamine nitrogen. |

| Key Reactants | Aryl halide (or triflate) and an amine. | e.g., 1-chloro-5-ethoxy-2-nitrobenzene and methylamine. |

| Catalyst System | Pd(0) source (e.g., Pd(OAc)₂) and a ligand (e.g., phosphine or NHC). | The ligand choice is crucial for reaction efficiency and yield. nih.gov |

| Base | Required for deprotonation of the amine. | Common bases include NaOt-Bu, K₃PO₄. |

| Advanced Protocol | Using nitroarenes as both electrophile and amine source. | A potential route starting from 1,4-diethoxy-2-nitrobenzene (B86752) or similar precursors. nih.gov |

Oxidative Cyclization Routes in the Formation of Heterocyclic Systems from Nitroanilinesuj.edu.pl

Nitroanilines, including structures analogous to this compound, are valuable precursors for the synthesis of various nitrogen-containing heterocyclic systems. Oxidative cyclization reactions provide a direct means to construct these complex ring systems from relatively simple acyclic starting materials.

One prominent example is the palladium-catalyzed oxidative coupling of N-aryl enamines, which can be prepared from anilines. nih.gov This intramolecular cross-dehydrogenative coupling involves the direct formation of a bond between two C-H positions, leading to the efficient synthesis of substituted indoles. The process is tolerant of a wide array of functional groups, which is a significant advantage in multistep synthesis. nih.gov

Another strategy involves the electrophilic cyclization of N-(2-alkynyl)anilines. In this method, treatment with an electrophile such as iodine monochloride (ICl) or bromine (Br₂) induces a 6-endo-dig cyclization to form substituted quinolines. nih.gov The presence of a nitro group on the aniline ring is well-tolerated and can influence the regioselectivity of the cyclization. For instance, a 3-nitroaniline (B104315) derivative was observed to undergo cyclization primarily at the position ortho to the nitro group. nih.gov Furthermore, electrochemically driven reductive cyclization of o-nitroanilines has been developed for the synthesis of benzimidazoles, showcasing a sustainable approach that avoids the need for chemical reductants. rsc.org

These cyclization methodologies highlight the utility of the nitroaniline scaffold. A compound like this compound could serve as a starting point for creating complex, fused heterocyclic structures, where the nitro and amine functionalities are strategically transformed into parts of the new ring system.

Table 2: Examples of Oxidative Cyclization Routes Starting from Aniline Derivatives

| Cyclization Strategy | Precursor Type | Resulting Heterocycle | Key Features |

|---|---|---|---|

| Pd-catalyzed Oxidative Coupling | N-Aryl Enamines | Indoles | Direct C-H/C-H bond formation; high functional group tolerance. nih.gov |

| Electrophilic Cyclization | N-(2-Alkynyl)anilines | Quinolines | Mild reaction conditions; nitro groups are tolerated and direct regioselectivity. nih.gov |

| Electrochemically Driven Reductive Cyclization | o-Nitroanilines | Benzimidazoles | Tandem nitro reduction and C-N bond formation; environmentally friendly. rsc.org |

| Copper-catalyzed Oxidative Cyclization | o-Aminophenylacetylenes | Quinolines/Indoles | Uses visible light and dioxygen as a green oxidant. rsc.org |

Control of Chemo-, Regio-, and Stereoselectivity in Synthetic Transformations

Achieving high levels of selectivity is a cornerstone of modern organic synthesis, ensuring that reactions proceed at the intended functional group (chemoselectivity), at the correct position on a molecule (regioselectivity), and with the desired three-dimensional arrangement (stereoselectivity).

Chemoselectivity refers to a reagent's ability to react with one functional group in preference to others. youtube.com In the context of this compound, a key transformation is the reduction of the nitro group to an amine. Achieving this without affecting other potentially reactive sites is crucial. Modern catalytic systems, often employing earth-abundant metals like iron or manganese, have been developed for the highly chemoselective hydrogenation of nitroarenes. nih.govrsc.org These catalysts can selectively reduce a nitro group in the presence of esters, amides, ethers, and even aryl halides, which are susceptible to reduction under harsher conditions like those using Raney-Ni. nih.gov For example, a manganese-based catalyst has demonstrated excellent chemoselectivity, providing the desired anilines in high yields while tolerating a broad range of other functionalities. nih.gov

Regioselectivity is critical when introducing substituents onto the aromatic ring. The synthesis of specifically substituted nitroanilines, such as those with a 4,5-dialkoxy pattern, relies on controlling the position of incoming groups. uj.edu.pl A study on the transetherification of 4,5-dialkoxy-2-nitroanilines demonstrated a highly regioselective one-step procedure to introduce different alkoxy groups. uj.edu.pl The inherent directing effects of the substituents on the aniline ring play a major role. The amino group is a strong activating ortho-, para-director, while the nitro group is a strong deactivating meta-director. The ethoxy group is also an ortho-, para-director. The final substitution pattern of a polysubstituted aniline is a result of the interplay of these electronic and steric effects, which can be harnessed to synthesize a specific isomer like this compound.

Stereoselectivity , while not inherent to the structure of this compound itself, becomes paramount when this compound is used as a building block for chiral molecules. For example, if the aniline nitrogen were part of a prochiral N-allyl group, an enantioselective oxidative cyclization could be used to create a chiral oxazoline. A recently developed method uses a chiral triazole-substituted iodoarene catalyst to achieve the synthesis of highly enantioenriched oxazolines and oxazines from N-allyl amides, even allowing for the construction of quaternary stereocenters. chemrxiv.org Such strategies are essential for producing enantiopure compounds for applications in medicinal chemistry and materials science.

Elucidation of Reaction Mechanisms Involving 5 Ethoxy N Methyl 2 Nitroaniline

Mechanistic Pathways of Electrophilic Aromatic Substitution on the Nitroaniline Core

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) and its derivatives. masterorganicchemistry.com The existing substituents on the aromatic ring of 5-ethoxy-N-methyl-2-nitroaniline, namely the ethoxy, methylamino, and nitro groups, profoundly influence the rate and regioselectivity of these reactions.

Detailed Analysis of Nitration Mechanisms: Arenium Ion and Potential N-Nitration Routes

The nitration of anilines, a classic electrophilic aromatic substitution, can be complex. magritek.com Direct nitration often leads to oxidation and the formation of tarry by-products. stackexchange.com Moreover, in the strongly acidic conditions typically used for nitration (a mixture of nitric acid and sulfuric acid), the amino group can be protonated to form an anilinium ion. stackexchange.comquora.com This protonated group is strongly deactivating and meta-directing. stackexchange.comquora.com

To circumvent these issues, the amino group is often protected by acetylation before nitration. rsc.org In the case of this compound, the N-methyl group already provides some steric hindrance and electronic modification compared to a primary amine.

The mechanism of nitration involves the formation of a nitronium ion (NO₂⁺) from the acid mixture, which then acts as the electrophile. youtube.com The aromatic ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org The stability of this intermediate determines the position of substitution.

For this compound, the powerful activating and ortho-, para-directing effects of the ethoxy and methylamino groups will compete with the deactivating and meta-directing effect of the nitro group. The incoming electrophile will preferentially add to the positions that are most activated and least sterically hindered.

While C-nitration is the primary pathway, N-nitration, the addition of the nitro group to the nitrogen of the methylamino group, is a potential side reaction, especially if the nitrogen is not sufficiently deactivated.

Steric and Electronic Effects of Ethoxy and Methylamino Substituents on Aromatic Reactivity

The reactivity of the benzene ring in electrophilic aromatic substitution is heavily influenced by the electronic and steric properties of its substituents.

Electronic Effects: Both the ethoxy (-OEt) and the N-methylamino (-NHMe) groups are strong activating groups. They donate electron density to the aromatic ring through resonance, stabilizing the arenium ion intermediate formed during electrophilic attack. openstax.org This electron donation occurs primarily at the ortho and para positions relative to the substituent. The nitro group (-NO₂) is a strong deactivating group due to its electron-withdrawing inductive and resonance effects.

Steric Effects: The ethoxy and N-methylamino groups, while electronically activating, also exert steric hindrance. youtube.com This steric bulk can impede the approach of an electrophile to the positions ortho to these groups. youtube.com The t-butyl group is a classic example of a bulky group that favors para substitution due to steric hindrance at the ortho positions. youtube.com

In this compound, the positions for further electrophilic attack are limited. The interplay of the activating and deactivating groups, along with steric considerations, will determine the precise location of substitution.

| Substituent | Electronic Effect | Directing Effect |

| -OCH₂CH₃ (Ethoxy) | Activating (Resonance) | Ortho, Para |

| -NHCH₃ (Methylamino) | Activating (Resonance) | Ortho, Para |

| -NO₂ (Nitro) | Deactivating (Inductive & Resonance) | Meta |

Nucleophilic Substitution Reactions Modulating Functional Group Interconversions

While electrophilic substitution is characteristic of the aromatic ring itself, the functional groups attached to it can undergo nucleophilic substitution. For this compound, this could involve the displacement of the ethoxy group or modifications to the other substituents under specific conditions. However, direct nucleophilic aromatic substitution on the ring is generally difficult unless activated by strong electron-withdrawing groups at the ortho and/or para positions to the leaving group.

Reductive Chemistry of the Nitro Group: Catalytic and Stoichiometric Approaches

The reduction of the nitro group is a significant transformation for nitroaromatic compounds. wikipedia.org This reaction is crucial for the synthesis of anilines, which are valuable industrial intermediates. rsc.org

A variety of methods exist for the reduction of nitroarenes:

Catalytic Hydrogenation: This is a widely used industrial method. wikipedia.org Catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide are employed with hydrogen gas. wikipedia.org The reaction proceeds through several intermediates, including nitroso and hydroxylamino species. orientjchem.org

Metal-Based Reductions: Metals like iron, tin, or zinc in acidic media are effective reducing agents. youtube.com For instance, tin(II) chloride is a common laboratory reagent for this purpose. wikipedia.org

Transfer Hydrogenation: This method uses a source of hydrogen other than H₂ gas, such as hydrazine (B178648) or formic acid, in the presence of a catalyst. organic-chemistry.org

The reduction of the nitro group in this compound would yield 5-ethoxy-N¹-methylbenzene-1,2-diamine. The chemoselectivity of the reduction is important, especially if other reducible functional groups were present.

| Reduction Method | Reagents | Product |

| Catalytic Hydrogenation | H₂, Pd/C | 5-ethoxy-N¹-methylbenzene-1,2-diamine |

| Metal in Acid | Fe, HCl | 5-ethoxy-N¹-methylbenzene-1,2-diamine |

| Stoichiometric | SnCl₂ | 5-ethoxy-N¹-methylbenzene-1,2-diamine |

Reactivity of the Methylamino Moiety

The secondary amine functionality of the methylamino group imparts specific reactivity to the molecule.

Imine and Schiff Base Formation: Mechanistic Studies and Applications

The methylamino group can react with carbonyl compounds (aldehydes and ketones) to form imines, also known as Schiff bases. wikipedia.orgnih.gov This reaction is a nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to form the C=N double bond. wikipedia.org

The formation of a Schiff base from this compound would involve the reaction of the methylamino group with an aldehyde or ketone. The resulting imine would incorporate the substituted nitroaniline framework. Schiff bases are versatile intermediates in organic synthesis and are known for their coordination chemistry and biological activities. wikipedia.orgnih.gov The mechanism involves the formation of a carbinolamine intermediate which then eliminates water. youtube.com

Synthesis of Quinoxalines

The synthesis of quinoxalines from o-nitroanilines typically involves a one-pot transfer hydrogenative condensation with vicinal diols. This process is catalyzed by transition metal complexes, such as those of iron. The reaction proceeds through the in-situ reduction of the nitro group to an amine and the oxidation of the vicinal diol to a 1,2-dicarbonyl compound. These two intermediates then undergo a cyclocondensation reaction to form the quinoxaline (B1680401) ring system.

For this compound, the reaction with a vicinal diol like 1,2-diphenylethane-1,2-diol, in the presence of an iron catalyst, would be expected to first generate 4-ethoxy-N1-methylbenzene-1,2-diamine. Simultaneously, the diol would be oxidized to benzil. These intermediates would then condense to form the corresponding quinoxaline derivative. The presence of the N-methyl group would result in a quaternary nitrogen in the initial cyclized intermediate, which would likely be eliminated or rearranged to achieve the stable aromatic quinoxaline ring.

A study on the iron-catalyzed one-pot synthesis of quinoxalines from various 2-nitroanilines and vicinal diols demonstrated good to excellent yields (49–98%) for a range of substrates. While this compound was not specifically included, analogous compounds like 4-methoxy-2-nitroaniline (B140478) and 5-methoxy-2-nitroaniline (B42563) were shown to react, albeit with the formation of regioisomers.

Table 1: Expected Products from Condensation of this compound with a Vicinal Diol

| Reactant 1 | Reactant 2 | Expected Quinoxaline Product |

| This compound | 1,2-diphenylethane-1,2-diol | 6-ethoxy-1-methyl-2,3-diphenylquinoxalin-1-ium (as an intermediate) |

Intramolecular Rearrangement and Cyclization Phenomena

Intramolecular reactions of this compound are expected to be dominated by processes involving the nitro and N-methylamino groups, leading to the formation of five-membered heterocyclic rings. These reactions can be broadly categorized into reductive cyclizations and base-catalyzed cyclizations.

Reductive Cyclization to Benzimidazoles

A common and powerful method for the synthesis of benzimidazoles is the reductive cyclization of o-nitroanilines. This transformation can be achieved using a variety of reducing agents, such as sodium dithionite, or through electrochemical methods. The reaction proceeds by the reduction of the nitro group to a nitroso, hydroxylamino, or amino group, which then undergoes an intramolecular condensation with the adjacent amino group, often in the presence of an aldehyde or a derivative.

In the case of this compound, reductive cyclization in the presence of an aldehyde (RCHO) would first lead to the formation of 4-ethoxy-N1-methylbenzene-1,2-diamine. This diamine would then condense with the aldehyde to form a Schiff base, which subsequently cyclizes and aromatizes to yield the corresponding 2-substituted 5-ethoxy-1-methyl-1H-benzimidazole. The choice of aldehyde determines the substituent at the 2-position of the benzimidazole (B57391) ring.

Recent advancements have focused on one-pot procedures where the reduction and cyclization occur in a single step, offering high efficiency and good yields.

Base-Catalyzed Cyclization to Benzimidazole N-oxides

N-substituted o-nitroanilines, such as this compound, can undergo intramolecular cyclization under basic conditions to form benzimidazole N-oxides. This reaction typically involves the deprotonation of the N-H group (if present) or an adjacent activated methylene (B1212753) group by a strong base. However, for N-alkyl-o-nitroanilines where the alkyl group does not have an activating group, the mechanism is thought to involve the formation of an aci-nitro intermediate.

For this compound, treatment with a strong base could facilitate an intramolecular nucleophilic attack of the amino nitrogen onto the nitro group, or a more complex rearrangement, ultimately leading to the formation of 5-ethoxy-1-methyl-1H-benzimidazole 3-oxide. The reaction conditions, such as the choice of base and solvent, are critical for the success of this transformation.

Table 2: Potential Cyclization Products of this compound

| Reaction Type | Reagents | Expected Product |

| Reductive Cyclization | Reducing agent (e.g., Na2S2O4), Aldehyde (RCHO) | 2-R-5-ethoxy-1-methyl-1H-benzimidazole |

| Base-Catalyzed Cyclization | Strong base (e.g., NaOH) | 5-ethoxy-1-methyl-1H-benzimidazole 3-oxide |

Advanced Spectroscopic and Crystallographic Analysis of 5 Ethoxy N Methyl 2 Nitroaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy of 5-ethoxy-N-methyl-2-nitroaniline reveals distinct signals corresponding to the different types of protons present in its structure. The aromatic region of the spectrum is characterized by signals from the protons on the benzene (B151609) ring. The electron-donating ethoxy group and the secondary amine, along with the electron-withdrawing nitro group, influence the chemical shifts of these aromatic protons. The aliphatic region displays signals for the ethoxy and N-methyl groups. The ethyl group of the ethoxy substituent gives rise to a characteristic quartet and triplet pattern, while the N-methyl group appears as a singlet, though coupling to the amine proton can sometimes be observed.

Detailed analysis of the splitting patterns and coupling constants provides information about the substitution pattern on the aromatic ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic H | 6.5 - 8.0 | Multiplet |

| N-H | Variable | Broad Singlet |

| O-CH₂ | ~4.0 | Quartet |

| N-CH₃ | ~3.0 | Singlet/Doublet |

Note: Actual chemical shifts can vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound produces a distinct signal in the ¹³C NMR spectrum. The aromatic carbons typically resonate in the downfield region (100-160 ppm), with their exact chemical shifts influenced by the attached substituents. The carbon atom attached to the nitro group (C2) is expected to be significantly deshielded, appearing at a lower field. Conversely, the carbons attached to the ethoxy (C5) and amino (C1) groups are more shielded. The aliphatic carbons of the ethoxy and N-methyl groups appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C | 100 - 160 |

| C-NO₂ | ~140 - 150 |

| C-O | ~150 - 160 |

| C-N | ~130 - 140 |

| O-CH₂ | ~65 |

| N-CH₃ | ~30 |

Note: These are estimated values and can differ based on experimental parameters.

While specific 2D NMR data for this compound is not widely published, techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in confirming the structural assignment. A COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity within the ethyl group and the coupling between neighboring aromatic protons. An HSQC spectrum would establish the direct one-bond correlations between protons and the carbon atoms they are attached to, definitively linking the proton and carbon NMR assignments. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide further insights into the spatial proximity of protons, helping to confirm the substitution pattern and conformation of the molecule.

Vibrational Spectroscopy for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions.

The FTIR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups. The presence of the nitro group (NO₂) will be indicated by strong asymmetric and symmetric stretching vibrations. The N-H stretch of the secondary amine will appear as a distinct band, and its position can indicate the extent of hydrogen bonding. The C-O stretching vibrations of the ethoxy group and the C-H stretching of the aromatic and aliphatic parts of the molecule will also be prominent.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amine) | Stretching | 3300 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| NO₂ (Nitro) | Asymmetric Stretching | 1500 - 1550 |

| NO₂ (Nitro) | Symmetric Stretching | 1300 - 1350 |

| C-O (Ether) | Stretching | 1200 - 1275 (asymmetric), 1000-1075 (symmetric) |

Raman spectroscopy provides complementary information to FTIR. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations. For this compound, the symmetric stretching vibration of the nitro group is often strong in the Raman spectrum. The aromatic ring vibrations also typically produce strong Raman signals, providing further confirmation of the molecular structure. The combination of both FTIR and Raman data allows for a more complete vibrational analysis of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Characterization

The electronic absorption properties of this compound are dictated by the chromophoric and auxochromic groups attached to the benzene ring. The interplay between the electron-withdrawing nitro group (-NO₂) and the electron-donating ethoxy (-OCH₂CH₃) and N-methylamino (-NHCH₃) groups governs its photophysical behavior.

Analysis of Electronic Transitions and Absorption Maxima

The UV-Vis spectrum of nitroaniline derivatives is typically characterized by transitions involving the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). For molecules like this compound, the spectrum is expected to be dominated by π→π* transitions. A significant feature is the intramolecular charge transfer (ICT) band, which arises from the transfer of electron density from the electron-donating groups (ethoxy and N-methylamino) and the benzene ring to the electron-withdrawing nitro group. chemrxiv.org This ICT transition is sensitive to the molecular environment and is responsible for the color of the compound. chemrxiv.org

The spectra of various nitroaniline derivatives show intense absorption bands in the UV-visible region. rsc.org For instance, the absorption spectra of ortho-, meta-, and para-nitroaniline isomers display distinct bands, with the para isomer showing the most significant red-shift due to the direct conjugation between the amino and nitro groups. researchgate.net In a related compound, 2-methoxy-5-nitroaniline (B165355), solutions appear yellow with a maximum absorption (λmax) at 380 nm, which shifts towards orange-red at higher concentrations due to aggregation-enhanced charge transfer. The absorption spectrum for m-nitroaniline is also available for comparison. nist.gov Given the structural similarities, the λmax for this compound is predicted to be in a similar range.

Table 1: Comparison of UV-Vis Absorption Maxima for Related Nitroaniline Derivatives

| Compound | λmax (nm) | Solvent |

| 2-Nitroaniline | ~410 | - |

| 3-Nitroaniline (B104315) | ~375 | - |

| 4-Nitroaniline | ~380 | - |

| 2-Methoxy-5-nitroaniline | 380 | - |

| 4-Methoxy-2-nitroaniline (B140478) | - | - |

| 4-Methyl-2-nitroaniline | - | - |

| Note: Data is compiled from graphical representations and textual descriptions in sources researchgate.netresearchgate.net. The exact conditions may vary. |

Investigation of Substituent Effects on Electronic Spectra

Substituents on the benzene ring profoundly influence the electronic absorption spectra. Electron-donating groups (EDGs) like the ethoxy and N-methylamino groups cause a bathochromic shift (red-shift) of the absorption maxima to longer wavelengths and often increase the molar absorptivity (hyperchromic effect). Conversely, electron-withdrawing groups (EWGs) like the nitro group are essential for the charge-transfer character of the transitions.

The combined effect of the para-ethoxy group and the ortho-nitro group relative to the N-methylamino group in this compound is expected to result in a significant red-shift. Theoretical studies on para-nitroaniline (pNA) derivatives show that EDGs consistently lead to a red-shifted absorption spectrum and a reduced HOMO-LUMO energy gap, enhancing the charge-transfer nature of the transition. researchgate.net The presence of multiple donor groups, such as in 2,4- and 3,4-diaminonitrobenzene, can lead to the appearance of multiple charge-transfer bands. ulisboa.pt The ethoxy group, being a strong π-donor, and the N-methyl group, an inductive and hyperconjugative donor, both contribute to raising the energy of the HOMO, thereby decreasing the transition energy and shifting λmax to a longer wavelength. nih.gov

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides critical information on the molecular weight and structural features of a compound through analysis of its fragmentation patterns. For this compound (Molecular Weight: 196.21 g/mol ), the molecular ion peak (M+) would be expected at m/z 196.

The fragmentation of nitroaromatic compounds is well-characterized. youtube.com Key fragmentation pathways for nitroanilines typically involve the loss of the nitro group or parts of it. Common fragmentation patterns include:

Loss of NO₂: A peak corresponding to [M - 46]⁺ resulting from the cleavage of the C-N bond to the nitro group.

Loss of NO: A rearrangement followed by the loss of a nitric oxide radical, leading to an [M - 30]⁺ fragment.

Loss of O: An "ortho effect" can lead to the loss of an oxygen atom from the nitro group, particularly if a nearby group can participate in a rearrangement.

Alkyl group fragmentation: The ethoxy and N-methyl groups can also undergo fragmentation, such as the loss of an ethyl radical (-C₂H₅, m/z 29) or a methyl radical (-CH₃, m/z 15).

For example, the mass spectrum of N-methyl-N-nitrosoaniline shows a top peak at m/z 106, corresponding to the loss of the nitroso group (NO). nih.gov The mass spectrum of m-nitroaniline shows characteristic peaks corresponding to the loss of NO₂ and other fragments. nist.gov

Table 2: Predicted Major Mass Fragments for this compound (C₉H₁₂N₂O₃)

| Fragment Ion | m/z (Predicted) | Neutral Loss |

| [M]⁺ | 196 | - |

| [M - CH₃]⁺ | 181 | CH₃ |

| [M - C₂H₅]⁺ | 167 | C₂H₅ |

| [M - NO]⁺ | 166 | NO |

| [M - NO₂]⁺ | 150 | NO₂ |

| [M - O - C₂H₅]⁺ | 151 | O + C₂H₅ |

Single-Crystal and Powder X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing insights into the molecular structure and intermolecular interactions that dictate the crystal packing.

Determination of Crystal System, Space Group, and Unit Cell Geometries

While specific crystallographic data for this compound is not available in the reviewed literature, analysis of its close analogues provides a strong basis for prediction. For example, the related compound 2-methoxy-5-nitroaniline crystallizes in the monoclinic crystal system with the space group P2₁/n. It is common for structurally similar molecules, such as methoxy (B1213986) and ethoxy analogues, to exhibit similar crystal packing arrangements, a phenomenon known as isomorphism. Therefore, it is plausible that this compound would also crystallize in a common space group like P2₁/c or P-1.

Powder X-ray diffraction (PXRD) patterns for various substituted polyanilines and nitroaniline compounds have been used to determine crystallinity and identify crystal planes. researchgate.netijsr.net Such a pattern for this compound would consist of characteristic peaks at specific 2θ angles, which could be indexed to determine the unit cell parameters once a single crystal is analyzed.

Table 3: Crystallographic Data for the Analogue 2-Methoxy-5-nitroaniline

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.1498 |

| b (Å) | 9.7951 |

| c (Å) | 10.7421 |

| β (°) | 96.94 |

| Data from Benchchem for CAS 99-59-2. |

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The crystal packing of nitroaniline derivatives is heavily influenced by a network of intermolecular interactions, primarily hydrogen bonds and π-π stacking. acs.orgnih.gov In the crystal structure of this compound, several key interactions are expected:

Hydrogen Bonding: The secondary amine (N-H) group is a hydrogen bond donor, while the oxygen atoms of the nitro group are strong hydrogen bond acceptors. This would likely lead to the formation of N-H···O hydrogen bonds, which often direct the formation of chains or dimers in the crystal lattice. unison.mxacs.org Studies on 2-methyl-5-nitroaniline (B49896) show that N-H···O interactions create centrosymmetric dimers. acs.org The presence of the N-methyl group, as opposed to a primary amine, reduces the number of N-H donors from two to one, which will alter the hydrogen bonding network compared to analogues like 5-methoxy-2-nitroaniline (B42563).

C-H···O Interactions: Weaker C-H···O hydrogen bonds, involving aromatic or alkyl C-H groups and the nitro or ethoxy oxygen atoms, are also expected to play a significant role in stabilizing the crystal structure. unison.mx

The interplay of these various forces dictates the final crystal structure, and a detailed analysis using tools like Hirshfeld surface analysis on an experimental crystal structure would be required to quantify the relative contributions of each type of interaction. nih.gov

Insights into Crystal Packing and Polymorphism

There is currently no published research on the crystal packing or polymorphic behavior of this compound. In the broader family of nitroaniline derivatives, crystal structures are often characterized by a variety of intermolecular interactions. These typically include hydrogen bonds, where the amine group acts as a donor and the nitro group as an acceptor, as well as π-π stacking interactions between the aromatic rings.

The potential for polymorphism, the ability of a compound to exist in more than one crystal form, is a known phenomenon among nitroaniline compounds. Different polymorphic forms can exhibit distinct physical properties, such as melting point, solubility, and stability. However, without experimental crystallographic data for this compound, any discussion of its specific crystal packing arrangement or the existence of polymorphs remains purely speculative.

Hirshfeld Surface Analysis for Quantitative Assessment of Non-Covalent Interactions

A Hirshfeld surface analysis is a powerful tool for investigating intermolecular interactions within a crystal lattice. This method allows for the quantitative breakdown of these interactions, providing percentages for contacts such as H···H, O···H, C···H, and others.

As no crystallographic information file (CIF) for this compound is available, a Hirshfeld surface analysis has not been performed. Consequently, there is no data to present in the form of a table or to discuss regarding the quantitative assessment of non-covalent interactions for this specific compound. For related molecules, Hirshfeld analysis has revealed the significant roles of various weak interactions in stabilizing the crystal structure, but these findings cannot be directly extrapolated to this compound without specific experimental validation.

Computational and Theoretical Investigations of 5 Ethoxy N Methyl 2 Nitroaniline

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. For 5-ethoxy-N-methyl-2-nitroaniline, these calculations can provide valuable insights into its behavior in chemical reactions.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Molecular Orbital Visualization

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in determining how a molecule will interact with other chemical species. researchgate.net

The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and reactivity. mdpi.com A smaller gap suggests that the molecule is more easily polarizable and thus more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-donating groups, namely the ethoxy and N-methylamino groups, as well as the benzene (B151609) ring. The LUMO, on the other hand, would likely be concentrated on the electron-withdrawing nitro group. This distribution facilitates intramolecular charge transfer from the electron-rich portions of the molecule to the electron-deficient nitro group.

Table 1: Expected Frontier Molecular Orbital Properties of this compound

| Parameter | Expected Value/Characteristic | Significance |

| EHOMO | Relatively High | Indicates good electron-donating ability. |

| ELUMO | Relatively Low | Indicates good electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | Moderate | Determines chemical reactivity and stability. |

Molecular Electrostatic Potential (MEP) Mapping for Identification of Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. The MEP surface indicates regions of positive and negative electrostatic potential, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively. researchgate.netresearchgate.net

In the case of this compound, the MEP map would be expected to show regions of negative potential (typically colored red or yellow) around the oxygen atoms of the nitro group and the ethoxy group. These areas are rich in electrons and are therefore attractive to electrophiles. Conversely, regions of positive potential (typically colored blue) would be anticipated around the hydrogen atoms of the methyl and amino groups, as well as near the nitro group due to its strong electron-withdrawing nature. These electron-deficient sites are prone to attack by nucleophiles. thaiscience.info

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of bonds, lone pairs, and core orbitals. wisc.edu This method is particularly useful for quantifying intramolecular and intermolecular interactions, including charge transfer. wisc.edu

For this compound, NBO analysis would likely reveal significant delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms of the amino and ethoxy groups into the π-system of the benzene ring and the nitro group. This delocalization, or charge transfer, stabilizes the molecule and influences its reactivity. The analysis can quantify the stabilization energies associated with these interactions, providing insight into the strength of the electronic communication between the different functional groups.

Derivation of Global Reactivity Descriptors

Electronegativity (χ) : Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η) : Represents the resistance of a molecule to change its electron distribution. A hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small gap. mdpi.com

Global Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.

For this compound, the presence of both electron-donating (ethoxy, N-methylamino) and electron-withdrawing (nitro) groups would result in a moderate chemical hardness and a significant electrophilicity index, indicating its susceptibility to react with nucleophiles.

Table 2: Global Reactivity Descriptors

| Descriptor | Formula | Expected Characteristics for this compound |

| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO)/2 | Moderate value, reflecting the presence of both donating and withdrawing groups. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) | Moderate hardness, indicating a balance between stability and reactivity. |

| Global Electrophilicity Index (ω) | ω = χ²/ (2η) | Relatively high value, suggesting it is a good electrophile. |

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure, or conformation, of a molecule plays a crucial role in its physical and chemical properties. Conformational analysis involves mapping the potential energy surface of a molecule as a function of its rotatable bonds to identify stable conformers and the energy barriers between them.

Impact of N-Methylation on Molecular Conformation and Rotational Barriers

The presence of a methyl group on the nitrogen atom (N-methylation) in this compound has a significant impact on its conformation compared to its non-methylated counterpart, 5-ethoxy-2-nitroaniline (B189149). The steric bulk of the methyl group can influence the orientation of the amino and nitro groups relative to the benzene ring. csic.es

N-methylation can increase the rotational barrier around the C-N bond connecting the amino group to the benzene ring. researchgate.net This is due to steric hindrance between the methyl group and the adjacent nitro group. This restricted rotation can lead to distinct, stable conformers. The planarity of the molecule may also be affected, with the N-methylamino group potentially being twisted out of the plane of the benzene ring to alleviate steric strain. This, in turn, can affect the extent of electronic delocalization and, consequently, the molecule's reactivity and spectroscopic properties.

Theoretical Prediction and Correlation with Spectroscopic Data

Theoretical calculations are instrumental in interpreting and predicting the spectroscopic behavior of molecules. By employing quantum chemical methods, researchers can model molecular vibrations and electronic environments to a high degree of accuracy.

Vibrational Frequency Calculations and Spectral Assignment

The vibrational spectrum of a molecule, observed through infrared (IR) and Raman spectroscopy, provides a unique fingerprint based on its structural and electronic properties. Theoretical vibrational frequency calculations are crucial for the precise assignment of the observed spectral bands to specific molecular motions.

For a compound like this compound, these calculations would typically be performed using Density Functional Theory (DFT), a computational method that has proven effective for studying substituted anilines. The process involves:

Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the molecule, its ground-state geometry.

Frequency Calculation: Using the optimized geometry, the harmonic vibrational frequencies are calculated. These frequencies correspond to the fundamental modes of vibration, such as stretching, bending, and torsional motions of the chemical bonds and functional groups.

Spectral Simulation: The calculated frequencies and their corresponding intensities are used to generate a theoretical IR and Raman spectrum.

Correlation and Assignment: The theoretical spectrum is then compared with the experimental spectrum. Due to the approximations inherent in the theoretical models, the calculated frequencies are often systematically higher than the experimental ones. To correct for this, a scaling factor is typically applied to the computed frequencies to improve the agreement with experimental data. This correlation allows for a detailed and reliable assignment of the experimental vibrational bands to specific motions within the molecule, such as the N-H stretching of the methylamino group, the symmetric and asymmetric stretching of the nitro group, and the various vibrations of the benzene ring and the ethoxy substituent.

For instance, studies on related molecules like 2-methyl-5-nitroaniline (B49896) have successfully used these methods to analyze their vibrational spectra and understand the influence of different functional groups on the molecular vibrations. nih.gov

A hypothetical table of selected calculated and experimental vibrational frequencies for this compound, based on a DFT study, might look as follows:

Table 1: Hypothetical Vibrational Frequencies and Assignments for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|---|

| N-H Stretch | 3450 | 3312 | (Not Available) |

| C-H Stretch (methyl) | 3050 | 2928 | (Not Available) |

| Asymmetric NO₂ Stretch | 1550 | 1488 | (Not Available) |

| Symmetric NO₂ Stretch | 1350 | 1296 | (Not Available) |

| C-N Stretch | 1300 | 1248 | (Not Available) |

NMR Chemical Shift and Coupling Constant Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by probing the magnetic environments of atomic nuclei, such as ¹H and ¹³C. Theoretical calculations of NMR parameters can aid in the interpretation of complex spectra and confirm structural assignments.

The prediction of NMR chemical shifts and coupling constants for this compound would involve:

Magnetic Shielding Calculations: Using methods like Gauge-Including Atomic Orbital (GIAO), the magnetic shielding tensors for each nucleus in the molecule are calculated.

Chemical Shift Prediction: The calculated shielding tensors are then converted into chemical shifts by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS).

Coupling Constant Calculation: The spin-spin coupling constants between different nuclei can also be computed, providing information about the connectivity of atoms.

These theoretical predictions are highly sensitive to the molecular geometry and the electronic environment. By comparing the calculated chemical shifts and coupling constants with experimental NMR data, one can validate the proposed structure of this compound. For example, the chemical shifts of the aromatic protons would be influenced by the electron-withdrawing nitro group and the electron-donating ethoxy and methylamino groups. Similarly, the ¹³C chemical shifts would provide detailed information about the carbon skeleton. While specific data for the title compound is unavailable, NMR data for the related N-methyl-2-nitroaniline has been reported. chemicalbook.com

A hypothetical comparison of predicted and experimental NMR data might be presented as follows:

Table 2: Hypothetical ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| Aromatic-H (position 3) | 7.8 | (Not Available) |

| Aromatic-H (position 4) | 6.9 | (Not Available) |

| Aromatic-H (position 6) | 7.2 | (Not Available) |

| N-CH₃ | 3.0 | (Not Available) |

| O-CH₂-CH₃ | 4.1 | (Not Available) |

| O-CH₂-CH₃ | 1.4 | (Not Available) |

| Aromatic-C (position 1) | 145.0 | (Not Available) |

Prediction and Analysis of Nonlinear Optical (NLO) Properties

Molecules with large NLO responses are of significant interest for applications in optoelectronics and photonics. Nitroaniline derivatives are a well-known class of NLO materials, and computational methods are frequently used to predict and understand their NLO properties. The NLO response of a molecule is governed by its hyperpolarizability.

The theoretical investigation of the NLO properties of this compound would focus on calculating the first hyperpolarizability (β), a key parameter that determines the second-order NLO response. This would be achieved through:

DFT Calculations: The components of the hyperpolarizability tensor are calculated using DFT methods, often with specialized basis sets that can accurately describe the electron distribution far from the nuclei.

Structure-Property Relationships: By analyzing the electronic structure, researchers can understand how the arrangement of electron-donating (ethoxy, methylamino) and electron-accepting (nitro) groups gives rise to the NLO response. The charge transfer between these groups upon excitation by light is a key factor.

Frontier Molecular Orbital Analysis: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an important indicator of NLO activity. A smaller HOMO-LUMO gap generally correlates with a larger hyperpolarizability.

Studies on similar molecules have shown that the strategic placement of donor and acceptor groups on an aromatic ring can lead to significant enhancement of the NLO properties. nih.gov For this compound, the intramolecular charge transfer from the ethoxy and methylamino groups to the nitro group across the π-conjugated system of the benzene ring would be the primary origin of its NLO activity.

A hypothetical table summarizing the calculated NLO properties could be structured as follows:

Table 3: Hypothetical Calculated NLO Properties of this compound

| Property | Calculated Value | Units |

|---|---|---|

| Dipole Moment (μ) | (Not Available) | Debye |

| Mean Polarizability (α) | (Not Available) | esu |

| First Hyperpolarizability (β) | (Not Available) | esu |

Derivatization and Functionalization Strategies for 5 Ethoxy N Methyl 2 Nitroaniline

Chemical Modifications at the Methylamino Group

The secondary amine functionality, the methylamino group, is a key site for introducing molecular diversity through acylation, alkylation, and the formation of imines and Schiff bases.

Acylation and Alkylation Reactions for Enhanced Molecular Complexity

The nitrogen atom of the methylamino group can readily undergo acylation and alkylation. Acylation, the addition of an acyl group, is typically achieved by reacting 5-ethoxy-N-methyl-2-nitroaniline with acyl halides or anhydrides. For instance, N-acylation of similar nitroaniline compounds can be selectively conducted. google.com A related compound, 4-methoxy-2-nitroaniline (B140478), is acetylated using acetic anhydride (B1165640) in glacial acetic acid. nih.gov This reaction introduces an amide functionality, which can alter the electronic properties and steric environment of the molecule.

Alkylation introduces an additional alkyl or aryl group to the nitrogen atom. A common method involves the use of alkyl halides in the presence of a base. For example, the methylation of 5-chloro-2-nitroaniline (B48662) is achieved using methyl iodide under basic conditions. This process can be adapted for this compound to introduce further substituents, thereby increasing its molecular complexity. A patent describes a method for preparing N-methyl p-nitroaniline by first formylating p-nitroaniline, followed by methylation with methyl iodide in the presence of potassium tert-butoxide. google.com

| Reaction Type | Reagents | Product Type |

| Acylation | Acyl Halides, Acetic Anhydride | N-acyl-5-ethoxy-N-methyl-2-nitroaniline |

| Alkylation | Alkyl Halides, Base | N-alkyl-N-methyl-5-ethoxy-2-nitroaniline |

Synthesis of Imines and Schiff Bases from the Amino Functionality

While the primary amino group is typically required for the direct formation of imines and Schiff bases through condensation with aldehydes or ketones, derivatization of the methylamino group can lead to precursors for such reactions. nih.govisca.me Schiff bases are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. isca.me They are generally formed by the condensation of a primary amine with a carbonyl compound. fud.edu.ng The synthesis of Schiff bases from aromatic amines and aldehydes has found numerous applications. arpgweb.comresearchgate.net For instance, Schiff bases have been synthesized from 2-hydroxy-1-napthaldehyde and nitroanilines. fud.edu.ng The general mechanism involves the nucleophilic addition of the amine to the carbonyl group, forming a hemiaminal, which then dehydrates to yield the imine. isca.me Various methods, including microwave-assisted synthesis, have been employed for their preparation. isca.me

Transformations Involving the Nitro Group

The electron-withdrawing nitro group is a crucial functional handle that can be transformed, most notably through reduction, to open up new avenues for derivatization.

Selective Reduction to Primary Amino Groups for Further Diverse Functionalization

The reduction of the nitro group to a primary amino group is a fundamental transformation in the chemistry of nitroaromatic compounds. wikipedia.org This conversion yields a diamino derivative, which can undergo a host of subsequent reactions. A variety of reducing agents can be employed for this purpose, with the choice of reagent often dictated by the presence of other functional groups in the molecule to ensure selectivity.

Common methods for nitro group reduction include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel. wikipedia.org Chemical reducing agents such as iron in acidic media, tin(II) chloride, sodium hydrosulfite, and zinc or magnesium powder with hydrazine (B178648) glyoxylate (B1226380) are also effective. wikipedia.org The selective reduction of a nitro group in the presence of other reducible functionalities is a significant challenge and an active area of research. For instance, in polynitro compounds, the less sterically hindered nitro group is often preferentially reduced. stackexchange.com In nitroanilines, the nitro group ortho to the amino group is often selectively reduced. stackexchange.com The resulting primary amino group can then be used for the synthesis of heterocycles, such as benzimidazoles or quinoxalines, or for further functionalization through diazotization and subsequent Sandmeyer reactions. uj.edu.pl

| Reducing Agent | Conditions | Product |

| Catalytic Hydrogenation (e.g., Pd/C, Raney Ni) | Hydrogen Gas | 5-Ethoxy-N-methylbenzene-1,2-diamine |

| Iron/Acid | Acidic medium | 5-Ethoxy-N-methylbenzene-1,2-diamine |

| Tin(II) Chloride | Alcohol | 7-Alkoxy-4-aminoindazoles (from 4-nitroindazoles) researchgate.net |

| Zinc or Magnesium/Hydrazine Glyoxylate | Room Temperature | Corresponding amine |

Chemical Manipulations of the Ethoxy Moiety

The ethoxy group, while generally stable, can be modified under specific conditions. Cleavage of the ether linkage to yield a hydroxyl group can be achieved using strong acids or bases, although the presence of the nitro group might affect the reaction conditions required. This transformation would yield a phenol (B47542) derivative, which opens up another site for functionalization, such as O-alkylation or esterification. Additionally, transetherification reactions, where the ethoxy group is exchanged for another alkoxy group, can be performed. For example, a synthetic protocol has been developed for the substitution of an alkoxy chain at the para position relative to a nitro group using the corresponding alcohol as the reaction solvent. nih.gov

Directed Aromatic Functionalization and Regioselective Substitution

The existing substituents on the aromatic ring of this compound direct the position of further electrophilic or nucleophilic aromatic substitution reactions. The electron-donating ethoxy and methylamino groups are ortho, para-directing, while the electron-withdrawing nitro group is a meta-director. The interplay of these directing effects, along with steric hindrance, will determine the regioselectivity of subsequent functionalization.

For instance, nitration of structurally similar compounds like N-(2-methoxyphenyl)acetamide occurs at the 5-position, directed by the methoxy (B1213986) group. The electron-withdrawing nature of the nitro group also activates the aromatic ring towards nucleophilic aromatic substitution. This allows for the displacement of a suitable leaving group on the ring by a nucleophile. A novel procedure for the regioselective synthesis of 4,5-dialkoxy-2-nitroanilines with two different alkoxy groups has been developed based on nucleophilic aromatic substitution, where an alcohol acts as both the reagent and solvent under basic conditions. uj.edu.pl

Applications and Emerging Research Directions in Chemical Synthesis and Materials Science

Potential in Advanced Materials Chemistry and Optoelectronic Applications

The electronic properties of 5-ethoxy-N-methyl-2-nitroaniline suggest its potential for use in the development of advanced materials, particularly in the field of optoelectronics.

Nonlinear optical (NLO) materials are capable of altering the properties of light that passes through them and are crucial for applications in telecommunications, optical computing, and frequency conversion. Organic molecules with a strong "push-pull" electronic structure, featuring electron-donating and electron-withdrawing groups connected by a π-conjugated system, often exhibit significant NLO properties.

Nitroaniline derivatives are a well-studied class of NLO materials. For instance, 2-methyl-4-nitroaniline (B30703) (MNA) has been shown to be a highly useful material in nonlinear devices. Patents have been granted for the use of such materials in second-harmonic generators and other optical devices. The structural features of this compound, with its electron-donating ethoxy and amino groups and electron-withdrawing nitro group, make it a promising candidate for incorporation into NLO materials. The specific substituents on the aromatic ring can be tailored to fine-tune the NLO response of the material. While direct studies on the NLO properties of materials derived from this compound are not widely reported, the foundational knowledge from related nitroaniline compounds provides a strong basis for its potential in this area.

Methodological Applications in Analytical Chemistry